molecular formula C13H6ClF4NO B2680928 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone CAS No. 339097-08-4

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone

Cat. No. B2680928
CAS RN: 339097-08-4
M. Wt: 303.64
InChI Key: DBLGSYHIOMQRHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl group (a six-membered carbon ring), both of which are common structures in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and Friedel-Craft acylation .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring and a phenyl ring, both of which are substituted with various functional groups including a trifluoromethyl group and halogen atoms .


Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, carboxylic acid groups can be converted to acyl chlorides for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

Based on similar compounds, it can be inferred that this compound might be a liquid at room temperature with a specific density .

Future Directions

The future directions for this compound could involve its use as a building block in the synthesis of various other compounds, given the presence of multiple functional groups that can undergo a variety of chemical reactions .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF4NO/c14-9-5-7(13(16,17)18)6-19-11(9)12(20)8-3-1-2-4-10(8)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLGSYHIOMQRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2-fluorophenyl)methanone

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